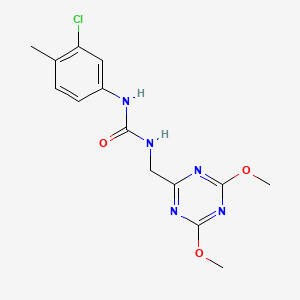

![molecular formula C6H9BrO2 B2821177 4-Bromo-1,6-dioxaspiro[2.5]octane CAS No. 2219380-28-4](/img/structure/B2821177.png)

4-Bromo-1,6-dioxaspiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

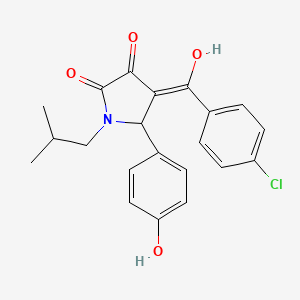

4-Bromo-1,6-dioxaspiro[2.5]octane is a chemical compound with the molecular formula C6H9BrO2 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2 . The compound has a molecular weight of 193.04 .

Scientific Research Applications

Synthesis of Bioactive Compounds

An efficient procedure has been developed for the transformation of a derivative of "4-Bromo-1,6-dioxaspiro[2.5]octane" into a building block for the synthesis of arenamides A and C, which possess pronounced antitumor activity. This synthesis showcases the utility of the compound in creating biologically active molecules with potential applications in medicinal chemistry (Shklyaruck, 2015).

Material Science Applications

Research into the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions has demonstrated the potential of these compounds in corrosion inhibition. The study found that derivatives of "this compound" could be effective inhibitors, offering insights into their application in protecting metals from corrosion, which is crucial for industrial applications (Chafiq et al., 2020).

Chemical Synthesis and Catalysis

The compound has been utilized in the preparation of multifunctional triazole-containing spiro dilactones through a click reaction, demonstrating its role in facilitating the synthesis of complex molecules. This application highlights the compound's significance in organic synthesis, where it serves as a versatile building block (Ghochikyan et al., 2016).

Enzymatic Studies

The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes has been studied, indicating the importance of stereochemistry in the biological activity of spiroepoxides. This research provides insights into the enzymatic detoxification of spiroepoxides and highlights the potential of "this compound" derivatives in studying enzyme selectivity (Weijers et al., 2007).

properties

IUPAC Name |

4-bromo-1,6-dioxaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-5-3-8-2-1-6(5)4-9-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHTYMKXQRGTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C12CO2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)

![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)

![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2821114.png)

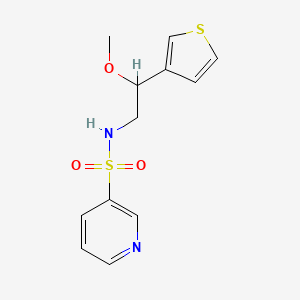

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)